Cas no 1389649-24-4 (N-(1-cyanocyclohexyl)-2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetamide)

N-(1-cyanocyclohexyl)-2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetamide is a specialized organic compound featuring a unique molecular structure combining a cyanocyclohexyl group with a thiazole-acetamide scaffold linked to a pyrrolidinone moiety. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate or bioactive molecule in drug discovery. The presence of the thiazole ring and pyrrolidinone group may confer favorable binding properties, while the cyanocyclohexyl substituent could enhance metabolic stability. Its well-defined heterocyclic framework makes it a candidate for targeting neurological or inflammatory pathways. The compound’s synthetic versatility allows for further derivatization, supporting research in structure-activity relationship studies. Purity and stability are critical for reliable experimental outcomes.
N-(1-cyanocyclohexyl)-2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetamide structure
1389649-24-4 structure
商品名:N-(1-cyanocyclohexyl)-2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetamide
CAS番号:1389649-24-4
MF:C16H20N4O2S
メガワット:332.420601844788
CID:6419119
PubChem ID:60358110

N-(1-cyanocyclohexyl)-2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetamide 化学的及び物理的性質

名前と識別子

    • EN300-6647230
    • 1389649-24-4
    • N-(1-cyanocyclohexyl)-2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetamide
    • Z203704962
    • AKOS008358847
    • インチ: 1S/C16H20N4O2S/c17-11-16(6-2-1-3-7-16)19-13(21)9-12-10-23-15(18-12)20-8-4-5-14(20)22/h10H,1-9H2,(H,19,21)
    • InChIKey: LHKUHDRPHJXYAJ-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(CC(NC2(C#N)CCCCC2)=O)N=C1N1C(CCC1)=O

計算された属性

  • せいみつぶんしりょう: 332.13069707g/mol
  • どういたいしつりょう: 332.13069707g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 23
  • 回転可能化学結合数: 4
  • 複雑さ: 523
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 114Ų

N-(1-cyanocyclohexyl)-2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6647230-0.05g
N-(1-cyanocyclohexyl)-2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetamide
1389649-24-4 95.0%
0.05g
$212.0 2025-03-13

N-(1-cyanocyclohexyl)-2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetamide 関連文献

N-(1-cyanocyclohexyl)-2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetamideに関する追加情報

Research Briefing on N-(1-cyanocyclohexyl)-2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetamide (CAS: 1389649-24-4)

N-(1-cyanocyclohexyl)-2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetamide (CAS: 1389649-24-4) is a novel small molecule compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique thiazole and pyrrolidinone structural motifs, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. The following briefing provides an overview of the latest research developments related to this compound, including its synthesis, biological activity, and potential clinical applications.

Recent studies have focused on the synthesis and optimization of N-(1-cyanocyclohexyl)-2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetamide. Researchers have developed efficient synthetic routes to produce this compound with high purity and yield, which is critical for further pharmacological evaluations. The compound's structural features, including the cyanocyclohexyl group and the thiazole-acetamide core, are believed to contribute to its unique binding properties and selectivity towards specific biological targets. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to confirm the compound's structure and purity.

In vitro and in vivo studies have demonstrated that N-(1-cyanocyclohexyl)-2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetamide exhibits potent inhibitory activity against several key enzymes involved in inflammatory and neurodegenerative pathways. For instance, the compound has shown significant efficacy in inhibiting the activity of cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), both of which are implicated in chronic inflammatory diseases and cognitive disorders. These findings suggest that the compound could serve as a lead candidate for the development of new anti-inflammatory and neuroprotective agents.

Further investigations into the compound's mechanism of action have revealed its ability to modulate intracellular signaling pathways, including the NF-κB and MAPK cascades. These pathways play crucial roles in regulating immune responses and cell survival, making them attractive targets for therapeutic intervention. Molecular docking studies have provided insights into the compound's binding interactions with key proteins, highlighting its potential for structure-based drug design. Additionally, pharmacokinetic studies have indicated favorable absorption and distribution profiles, supporting its potential for oral administration.

Despite these promising results, challenges remain in the development of N-(1-cyanocyclohexyl)-2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetamide as a therapeutic agent. Issues such as metabolic stability, potential off-target effects, and scalability of synthesis need to be addressed in future studies. Ongoing research is focused on optimizing the compound's pharmacokinetic and pharmacodynamic properties through structural modifications and formulation strategies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, N-(1-cyanocyclohexyl)-2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetamide represents a promising candidate for the treatment of inflammatory and neurodegenerative diseases. Its unique structural features and potent biological activity make it a valuable subject of ongoing research. Future studies will likely explore its therapeutic potential in more detail, including preclinical and clinical evaluations. This compound exemplifies the innovative approaches being pursued in the field of chemical biology to address unmet medical needs.

おすすめ記事

推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd